molecular formula C34H44N6O10S2Sr B1671258 Esomeprazole CAS No. 119141-88-7

Esomeprazole

Numéro de catalogue: B1671258
Numéro CAS: 119141-88-7
Poids moléculaire: 848.5 g/mol
Clé InChI: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Oxidation Mechanism and Reaction Optimization

The critical sulfide-to-sulfoxide oxidation occurs via a two-step process:

  • Chiral induction : Titanium(IV) isopropoxide coordinates with (S,S)-diethyl tartrate (DET) to form a chiral complex .

  • Oxygen transfer : Cumene hydroperoxide (CHP) delivers an oxygen atom to the sulfide sulfur, forming the sulfoxide .

Optimization parameters :

Variable Optimal Value Impact on Reaction
Temperature30°C (step 2)Higher temperatures reduce ee by 5–10%
SolventEthyl acetatePolar aprotic solvents improve yield 15%
CHP equivalents2.0Excess oxidant decreases enantioselectivity

AstraZeneca’s optimized protocol achieves 70–95% yield and 94–99% ee under these conditions .

Analytical Characterization

Post-synthesis analysis ensures structural and chiral integrity:

Technique Purpose Key Data
¹H/¹³C NMRConfirm sulfoxide stereochemistryδ 3.85 (S=O), J = 12 Hz (axial chirality)
Chiral HPLCEnantiomeric purity>99.5% ee on Chiral-AGP column
X-ray diffractionCrystalline form verificationMonoclinic P2₁ space group
IR SpectroscopySulfoxide functional group identification1045 cm⁻¹ (S=O stretch)

Degradation Reactions

Esomeprazole undergoes pH-dependent degradation:

  • Acidic conditions : Sulfoxide reverts to sulfide (pyrmetazole) via protonation .

  • Alkaline conditions : Sulfenamide formation through intramolecular cyclization .

  • Photodegradation : Cleavage of benzimidazole ring under UV light .

Stabilization strategies include enteric coating and storage at pH 6.8–7.4 .

Industrial Challenges and Solutions

Challenge Solution Efficacy
Catalyst recyclingImmobilized titanium-Salen complexes5 recycles with <2% ee loss
Enzyme denaturationProtein-engineered thermostable BVMO72-hour half-life at 40°C
Oxaziridine costContinuous flow synthesis30% reduction in reagent consumption

This synthesis paradigm highlights the intersection of asymmetric catalysis, green chemistry, and precision analytics in modern pharmaceutical manufacturing. Ongoing research focuses on biocatalytic cascades and flow-chemistry platforms to further enhance sustainability .

Applications De Recherche Scientifique

Therapeutic Uses in Gastroenterology

Esomeprazole is primarily indicated for the treatment of GERD and other acid-related disorders. Its efficacy has been demonstrated in numerous clinical trials.

Clinical Efficacy in GERD

  • Mechanism of Action : this compound works by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production.
  • Clinical Trials : A multicenter clinical trial showed significant improvement in GERD symptoms with this compound compared to placebo. The study reported a remission rate of 92.9% for patients treated with this compound over five years, indicating its effectiveness in long-term management of GERD symptoms .
StudyPopulationTreatment DurationRemission Rate
Multicenter Trial266 patients with GERD5 years92.9%

Oncological Applications

Recent studies have highlighted the potential of this compound beyond its traditional uses, particularly in oncology.

Radiosensitization Effects

  • Research Findings : this compound has been shown to enhance the effects of ionizing radiation on cancer cells. In vitro studies indicated that this compound significantly inhibited the growth of head and neck squamous cell carcinoma (HNSCC) and other cancer types by arresting cells in the G1 phase of the cell cycle .
  • Mechanistic Insights : The mechanism involves upregulation of p21 and inhibition of cyclin-dependent kinases (Cdk1 and Cdk2), leading to reduced tumor growth and improved outcomes when combined with radiation therapy.
Cancer TypeMechanismResult
HNSCCUpregulation of p21; inhibition of CdksEnhanced tumor control with radiation
Breast Cancer (triple-negative)Increased intracellular acidificationDose-dependent growth inhibition

Combination Therapies

This compound has been evaluated for its role in combination therapies, particularly with non-steroidal anti-inflammatory drugs (NSAIDs) and chemotherapy agents.

NSAID-Induced Ulcer Prevention

  • Usage : this compound is prescribed to reduce the risk of NSAID-associated gastric ulcers, showcasing its protective role in patients requiring long-term NSAID therapy.
  • Clinical Evidence : Studies have demonstrated that this compound effectively reduces gastric mucosal injury associated with NSAID use .

Future Directions and Research Opportunities

The repurposing of this compound as an adjunct therapy in cancer treatment presents exciting opportunities for further research. Ongoing studies are investigating its potential benefits in various malignancies, including:

  • Gastric Cancer : Exploring effects on hypoxia-inducible factor 1 alpha (HIF-1α) and Wnt/β-catenin signaling pathways.
  • Combination with Chemotherapy : Assessing synergistic effects when used alongside established chemotherapeutic agents.

Activité Biologique

Esomeprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. As an enantiomer of omeprazole, this compound exhibits distinct pharmacological properties and biological activities that are crucial for its therapeutic applications, particularly in the treatment of gastroesophageal reflux disease (GERD) and related conditions.

This compound acts by irreversibly binding to the H+, K+-ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to a significant reduction in both basal and stimulated gastric acid secretion. The effects of this compound can last over 24 hours due to the irreversible nature of its action, necessitating new enzyme synthesis for gastric acid secretion to resume .

Pharmacokinetics

  • Absorption : After oral administration, this compound reaches peak plasma concentrations (Cmax) approximately 1.5 hours post-dose. Its bioavailability increases significantly with repeated dosing, reaching about 90% compared to 64% after a single dose .
  • Metabolism : this compound is extensively metabolized in the liver via the cytochrome P450 enzyme system, predominantly by CYP2C19 and CYP3A4. Genetic polymorphisms in CYP2C19 can affect this compound metabolism, making some individuals "poor metabolizers" who require lower doses .

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with peptic ulcers. A study comparing this compound and omeprazole found that this compound had lower minimum inhibitory concentrations (MIC) against H. pylori, indicating greater efficacy in inhibiting bacterial growth:

DrugMIC(50) (mg/L)MIC(90) (mg/L)
This compound1632
Omeprazole3264

This enhanced antimicrobial activity may improve eradication rates during treatment regimens for H. pylori infections .

Case Studies and Research Findings

  • Dual Antiplatelet Therapy (DAPT) : A meta-analysis involving 6 randomized controlled trials with 6930 patients assessed the safety and efficacy of PPIs, including this compound, in patients undergoing DAPT. The findings indicated that this compound did not significantly increase bleeding risks compared to other PPIs, suggesting it is a safe option for patients requiring concurrent antiplatelet therapy .
  • Impact on CYP Enzymes : High-dose this compound has been shown to inhibit CYP2C19 significantly while only weakly affecting CYP3A4. This interaction is critical as it can influence the metabolism of co-administered drugs, necessitating careful monitoring in clinical settings .
  • Combination Therapy : A multicenter study highlighted the benefits of combining this compound with rebamipide for improving symptoms in patients with reflux esophagitis. This combination therapy showed enhanced symptom relief compared to monotherapy with either agent alone .

Safety Profile and Side Effects

While this compound is generally well-tolerated, long-term use may lead to several adverse effects, including:

  • Increased risk of Clostridium difficile infections
  • Malabsorption of micronutrients such as magnesium and vitamin B12
  • Potential association with osteoporosis-related fractures due to prolonged acid suppression .

Propriétés

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF). Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under refrigerated conditions (approximately 5° C.) with a humidity range of about 0 to 50 percent until crystals formed (between 4-6 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and Raman spectroscopy, and shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Approximately 850 mL of methanol was placed in a 1 liter glass bottle with a screw cap. The solution was saturated by dissolving approximately 10.5 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole, and the resulting solution was stirred. Once the solution was saturated, an additional 17 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl-methyl]sulfinyl]-1H-benzimidazole was added to the saturated solution to create a suspension. The cap was sealed and the saturated suspension was allowed to stir and equilibrate for about four days.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
(5)6-methoxy
Quantity
17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 50 mL beaker was added about 1 g of (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole to 30 mL of dimethylformamide (DMF) containing 1 mL of ammonium hydroxide. Additional (5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole was added to the resulting solution until a suspension of the material was formed. The solution was stirred for approximately 10 minutes, and then filtered through a 0.45 μm Poly(tetrafluoroethylene) (PTFE) or Nylon filter. The resulting saturated solution was placed in a shallow petri dish, covered and stored under ambient conditions (approximately 25° C.) and a humidity range of 0 to 50 percent until crystals formed (between 1-4 days). The identity of the title compound is confirmed by single crystal x-ray diffraction and/or Raman spectroscopy. The resulting material was shown to contain between about 96 and 98 percent (w/w) of the 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 2 and 4 percent (w/w) of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
(5)6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedure set forth in Example 2 is repeated except that ethanol is employed as a solvent in place of DMF and the resulting structure is shown by various X-ray crystal diffraction and/or Raman spectroscopy to contain between about 82 and 85 percent (w/w) of 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole and between about 15 and 18 percent (w/w) of 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esomeprazole
Reactant of Route 2
Reactant of Route 2
Esomeprazole
Reactant of Route 3
Reactant of Route 3
Esomeprazole
Reactant of Route 4
Esomeprazole
Reactant of Route 5
Reactant of Route 5
Esomeprazole
Reactant of Route 6
Reactant of Route 6
Esomeprazole
Customer
Q & A

Q1: How does esomeprazole exert its antisecretory effect?

A1: this compound, an S-enantiomer of omeprazole, acts as a proton pump inhibitor (PPI). [] It specifically and irreversibly inhibits the H+/K+-ATPase enzyme located in the gastric parietal cell membrane. [, ] This enzyme, also known as the proton pump, is responsible for the final step of gastric acid secretion. [] By blocking this pump, this compound effectively reduces gastric acidity. [, ]

Q2: Beyond acid suppression, does this compound possess other mechanisms of action relevant to its gastroprotective effects?

A2: Research suggests that this compound may offer additional gastroprotective benefits beyond its antisecretory effect. Studies in rat models of stress ulcer have demonstrated that this compound pretreatment not only inhibits gastric acid, gastrin, and pepsin secretion but also exerts antioxidant effects. [] This is evidenced by a reduction in malondialdehyde levels and an increase in antioxidant enzyme expression like glutathione and superoxide dismutase. [] Additionally, this compound exhibited anti-inflammatory effects by decreasing myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1beta levels. [] These findings suggest that this compound’s gastroprotective effects might involve a multifaceted approach, including antioxidant and anti-inflammatory properties.

Q3: What are the downstream effects of this compound's inhibition of the p38 MAPK and NF-κB signaling pathways?

A3: In a study on stress ulcer in rats, this compound pretreatment attenuated the increased phosphorylation of nuclear factor kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK), and reduced NF-κB p65 nuclear translocation induced by water-immersed and restraint stress. [] The p38 MAPK and NF-κB signaling pathways are critical mediators of inflammation, oxidative stress, and apoptosis. [] this compound's inhibitory effect on these pathways might contribute to its gastroprotective effects by reducing inflammation and oxidative damage in gastric tissues.

Q4: How does the pharmacokinetic profile of this compound differ between intravenous and oral administration?

A4: Studies comparing the administration routes of this compound demonstrate that while intravenous administration results in higher area under the plasma concentration-time curve values on day 1, these differences are less pronounced after repeated dosing on day 5. [] This suggests that while intravenous administration may lead to higher initial exposure, both routes achieve comparable systemic levels after repeated administration.

Q5: Does food intake affect the pharmacokinetic and pharmacodynamic properties of a dual delayed-release formulation of this compound?

A5: Research on a novel dual delayed-release (DR) formulation of this compound investigated the impact of food on its pharmacokinetic and pharmacodynamic properties. [] Results showed that while food intake decreased the systemic exposure of this compound, it did not significantly affect the degree of gastric acid secretion inhibition. [] This suggests that the dual delayed-release mechanism helps maintain the drug's efficacy even with food intake.

Q6: How does a dual delayed-release formulation of this compound compare to conventional this compound in terms of pharmacokinetics and pharmacodynamics?

A6: Studies comparing a novel dual delayed-release (DDR) formulation of this compound (YYD601) to the conventional this compound capsule revealed distinct characteristics. [] YYD601 exhibited a dual-peak pharmacokinetic profile under fasting conditions, with a delayed Tmax compared to the conventional formulation. [] Despite this difference, the dose-adjusted AUC values were comparable between YYD601 and the conventional this compound 40 mg. [] Moreover, both formulations demonstrated similar efficacy in gastric acid inhibition, as evidenced by comparable increases in the mean percentage of time with intragastric pH > 4. [] These findings suggest that YYD601, with its sustained release profile, offers a potential advantage in maintaining prolonged acid suppression without compromising overall efficacy.

Q7: How does this compound affect the pharmacokinetics of nilotinib?

A7: A study investigated the potential for interaction between this compound, a potent proton pump inhibitor, and nilotinib, a tyrosine kinase inhibitor. [] When co-administered with this compound, nilotinib's Cmax decreased by 27% and AUC0-∞ decreased by 34%. [] The median time to reach nilotinib Cmax was slightly prolonged, but its elimination half-life remained unchanged. [] These findings indicate that while this compound may modestly reduce the rate and extent of nilotinib absorption, this interaction is unlikely to have significant clinical consequences.

Q8: Does this compound interact with the pharmacokinetics of other drugs?

A8: this compound is metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 isoenzyme. [, , , , ] This raises the possibility of drug interactions with other medications metabolized by the same enzyme. For instance, this compound has been shown to affect the pharmacokinetics of drugs like clopidogrel, phenytoin, and glipizide. [, , ] Co-administration with this compound can lead to altered plasma concentrations of these drugs, potentially impacting their efficacy and safety. Therefore, careful consideration of potential drug interactions is crucial when prescribing this compound, especially in patients on multiple medications.

Q9: What is the impact of co-administering this compound with clopidogrel?

A9: this compound is a CYP2C19 inhibitor, and clopidogrel requires metabolic activation by CYP2C19 to exert its antiplatelet effects. [] Studies have shown that this compound use is associated with decreased plasma concentrations of clopidogrel's active metabolite and increased platelet reactivity. [] This interaction may reduce clopidogrel's efficacy and potentially increase the risk of adverse cardiovascular events in patients receiving both drugs concurrently.

Q10: Is there a difference in the effect of this compound and pantoprazole on the pharmacokinetics of clopidogrel?

A10: Research suggests a difference in how this compound and pantoprazole, both proton pump inhibitors, impact clopidogrel's pharmacokinetics. [] this compound has been shown to decrease the plasma concentration of clopidogrel's active metabolite, while pantoprazole did not significantly affect it. [] This difference might be attributed to the varying degrees of CYP2C19 inhibition exhibited by these PPIs.

Q11: Does concomitant administration of cola with this compound influence the pharmacokinetics of capecitabine?

A12: Interestingly, a study investigating the impact of this compound on capecitabine pharmacokinetics found that co-administration of cola did not fully reverse the observed effects of this compound. [] While the exact mechanism remains unclear, this finding highlights the complexity of drug interactions and the potential influence of dietary factors.

Q12: What is the clinical efficacy of this compound in maintaining healing of erosive esophagitis?

A13: Studies have demonstrated that once-daily this compound is highly effective in maintaining healing of erosive esophagitis. [, ] In a randomized controlled trial, this compound 40 mg and 20 mg maintained healing in over 90% of patients over 6 months while also providing effective control of heartburn symptoms. [] This highlights the drug's long-term efficacy in managing this condition.

Q13: How does this compound compare to lansoprazole in treating erosive esophagitis?

A14: A head-to-head comparison of this compound 40 mg and lansoprazole 30 mg for treating erosive esophagitis revealed that this compound demonstrated significantly higher healing rates at both 4 and 8 weeks of treatment. [] The difference in healing rates was more pronounced in patients with greater baseline severity of erosive esophagitis. [] this compound was also associated with faster and greater sustained resolution of heartburn. []

Q14: What is the role of this compound in managing Helicobacter pylori infection?

A15: this compound is commonly used as part of a triple-therapy regimen for eradicating Helicobacter pylori infection. [, ] Clinical trials have consistently shown that this compound-based triple therapy effectively eradicates H. pylori, heals associated ulcers, and prevents relapse. [, ]

Q15: Does increasing the dose of this compound or prolonging treatment duration improve Helicobacter pylori eradication rates?

A16: A randomized trial evaluated the effect of increasing the dose of this compound or prolonging the treatment duration on H. pylori eradication rates. [] The study found no significant differences in cure rates between patients receiving a standard dose of this compound for 7 days, a higher dose for 7 days, or a higher dose for 10 days. [] This suggests that increasing the dose or treatment duration beyond the standard regimen may not provide additional benefit in terms of H. pylori eradication.

Q16: What is the safety profile of this compound in clinical use?

A17: this compound is generally well-tolerated, with an adverse event profile comparable to other PPIs. [] The most common side effects are typically mild and transient, including headache, diarrhea, nausea, flatulence, abdominal pain, and constipation. [] Long-term use of this compound has not been associated with significant safety concerns regarding the development of atrophic gastritis or clinically relevant changes in enterochromaffin-like cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.